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molecular formula C7H15NO2 B8688755 Methyl 2,2-dimethyl-3-(methylamino)propanoate

Methyl 2,2-dimethyl-3-(methylamino)propanoate

Cat. No. B8688755
M. Wt: 145.20 g/mol
InChI Key: CVDOMJHQKVAACI-UHFFFAOYSA-N
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Patent
US09302988B2

Procedure details

Under an nitrogen atmosphere, methyl 3-(tert-butoxycarbonyl(methyl)amino)-2,2-dimethylpropanoate (250 mg, 1.019 mmol) was suspended in dry THF (5 mL) and cooled to −10° C. 4.0 M HCl in dioxane (5.10 mL, 20.38 mmol) was added and the reaction mixture was stirred at room temperature for 3 h. The solvent was evaporated under reduced pressure and the residue co-evaporated with DCM (5 mL) to give 185 mg of crude product as a yellow solid.
Name
methyl 3-(tert-butoxycarbonyl(methyl)amino)-2,2-dimethylpropanoate
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:6]([N:8](C)[CH2:9][C:10]([CH3:16])([CH3:15])[C:11]([O:13][CH3:14])=[O:12])=O)(C)(C)C.Cl.O1CCOCC1>C1COCC1>[CH3:15][C:10]([CH3:16])([CH2:9][NH:8][CH3:6])[C:11]([O:13][CH3:14])=[O:12]

Inputs

Step One
Name
methyl 3-(tert-butoxycarbonyl(methyl)amino)-2,2-dimethylpropanoate
Quantity
250 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(CC(C(=O)OC)(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5.1 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C(=O)OC)(CNC)C
Measurements
Type Value Analysis
AMOUNT: MASS 185 mg
YIELD: CALCULATEDPERCENTYIELD 125%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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